molecular formula C10H21N3O B11810039 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one

2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one

Cat. No.: B11810039
M. Wt: 199.29 g/mol
InChI Key: KQHXASWOXDQUSA-GKAPJAKFSA-N
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Description

2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one is a complex organic compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one typically involves the construction of the pyrrolidine ring followed by functionalization. One common method involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide to form Schiff base intermediates, which are then reduced .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Biological Activities

Research indicates that 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one exhibits a range of biological activities:

Antidepressant Effects

Studies suggest that this compound may function as a positive allosteric modulator for dopamine receptors, potentially offering therapeutic benefits for mood disorders .

Anticonvulsant Properties

The compound has shown promise in preclinical models for its anticonvulsant effects, making it a candidate for further investigation in epilepsy treatment .

Anti-inflammatory Activity

Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antidepressant Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of the compound and evaluated their pharmacological profiles. The findings indicated significant activity at dopamine D1 receptors, supporting its potential as an antidepressant agent .

Case Study 2: Anticonvulsant Activity

Another study focused on the anticonvulsant properties of 2-amino derivatives in animal models. The results demonstrated a reduction in seizure frequency and severity, highlighting the need for further clinical trials to explore its efficacy in humans .

Case Study 3: Anti-inflammatory Applications

A recent investigation into the anti-inflammatory properties revealed that modifications to the structure of this compound enhanced its inhibitory effects on COX and LOX enzymes. This work suggests that it could be developed into a new class of anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one is unique due to its specific functional groups and stereochemistry, which confer distinct biological activities and potential therapeutic applications .

Biological Activity

The compound 2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one , also known by its CAS number 1304397-17-8 , is a member of the class of compounds that exhibit significant biological activities. This article delves into its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Basic Information

PropertyValue
Common Name(2S)-2-Amino-1-{4-[(dimethylamino)methyl]-1-piperidinyl}-1-propanone
CAS Number1304397-17-8
Molecular FormulaC₁₁H₂₃N₃O
Molecular Weight213.320 g/mol
Density1.0±0.1 g/cm³
Boiling Point333.7±17.0 °C at 760 mmHg
Flash Point155.6±20.9 °C

The compound exhibits various biological activities primarily through its interaction with neurotransmitter systems and potential modulation of kinase pathways. It is suggested that the dimethylamino group enhances its affinity for certain receptors, potentially leading to neuroprotective effects.

Pharmacological Effects

Research indicates that this compound may exhibit:

  • Neuroprotective Properties : Similar compounds have been studied for their ability to protect neuronal cells from apoptosis and oxidative stress.
  • Antidepressant Activity : The structure suggests potential serotonin and norepinephrine reuptake inhibition, akin to some antidepressants.
  • Anticancer Effects : Preliminary studies indicate that the compound may inhibit specific cancer cell lines, although more research is needed to confirm these effects.

Neuroprotective Effects

In a study examining neuroprotective compounds, derivatives similar to This compound demonstrated significant efficacy in reducing neuronal death in models of neurodegeneration. The mechanism was attributed to the modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) levels.

Antidepressant Activity

A clinical trial involving a closely related compound showed promising results in alleviating symptoms of major depressive disorder (MDD). The trial reported a statistically significant improvement in patient scores on standardized depression scales after administration over a period of six weeks.

Anticancer Research

Research published in Journal of Medicinal Chemistry highlighted the anticancer potential of structurally similar compounds against various cancer cell lines, including breast and lung cancers. The study found that these compounds inhibited cell proliferation and induced apoptosis through the activation of caspase pathways.

Properties

Molecular Formula

C10H21N3O

Molecular Weight

199.29 g/mol

IUPAC Name

2-amino-1-[(2S)-2-[(dimethylamino)methyl]pyrrolidin-1-yl]propan-1-one

InChI

InChI=1S/C10H21N3O/c1-8(11)10(14)13-6-4-5-9(13)7-12(2)3/h8-9H,4-7,11H2,1-3H3/t8?,9-/m0/s1

InChI Key

KQHXASWOXDQUSA-GKAPJAKFSA-N

Isomeric SMILES

CC(C(=O)N1CCC[C@H]1CN(C)C)N

Canonical SMILES

CC(C(=O)N1CCCC1CN(C)C)N

Origin of Product

United States

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